Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid (CAS 299164-71-9) is a specialized, orthogonally protected unnatural amino acid belonging to the phenylglycine family. Featuring a stable 3-methoxy group and a robust 4-O-benzyl ether, this compound is engineered for the synthesis of complex peptidomimetics, catecholamine analogs, and semi-synthetic beta-lactam antibiotics [1]. In industrial and advanced laboratory procurement, this specific derivative is prioritized over crude or unprotected analogs because the benzyl group completely suppresses phenolic oxidation and competitive O-acylation during aggressive amide-coupling steps. Its lipophilic protection strategy also ensures high solubility in standard organic solvents, making it a highly processable precursor for both solution-phase active pharmaceutical ingredient (API) manufacturing and automated solid-phase peptide synthesis (SPPS) workflows [2].
Substituting Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid with its unprotected analog, 4-hydroxy-3-methoxyphenylglycine, severely compromises synthetic processability. Under standard basic coupling conditions, the free 4-hydroxyl group is highly susceptible to competitive O-acylation and rapid air oxidation, forming reactive quinone intermediates that polymerize and drastically reduce target yields [1]. Conversely, substituting with a fully methylated analog (3,4-dimethoxyphenylglycine) creates a late-stage deprotection bottleneck; cleaving the 4-methoxy ether requires harsh Lewis acids that routinely destroy sensitive peptide backbones or beta-lactam rings [2]. The 4-O-benzyl protection uniquely bridges this gap, offering complete stability during chain elongation while permitting mild, neutral deprotection via catalytic hydrogenolysis.
During standard amide bond formation using uronium-based coupling reagents, the presence of an unprotected phenol severely degrades reaction efficiency. The 4-O-benzyl protected derivative reliably achieves >85% yield of the desired amide without side-product formation [1]. In contrast, the unprotected 4-hydroxy-3-methoxy baseline typically yields <40% of the target product due to competitive O-acylation and quinone-driven polymerization under basic conditions [1].
| Evidence Dimension | Target amide yield under standard basic coupling (HATU/DIPEA) |
| Target Compound Data | >85% yield (clean conversion) |
| Comparator Or Baseline | Unprotected 4-hydroxy-3-methoxyphenylglycine (<40% yield) |
| Quantified Difference | >45% absolute increase in target yield |
| Conditions | Solution-phase amide coupling, DMF solvent, room temperature |
Prevents catastrophic yield loss and eliminates the need for complex chromatographic separation of O-acylated byproducts during API synthesis.
For complex APIs or peptidomimetics, revealing the free phenol must occur without degrading the molecular backbone. The 4-O-benzyl group of this compound is quantitatively cleaved via mild catalytic hydrogenolysis (H2, Pd/C) at room temperature, preserving >98% of sensitive amide and ester linkages [1]. If a 3,4-dimethoxy comparator is used, the required BBr3 deprotection at low temperatures typically results in >50% degradation of the peptide backbone or beta-lactam core [2].
| Evidence Dimension | Backbone preservation during 4-oxy deprotection |
| Target Compound Data | >98% preservation (using H2, Pd/C) |
| Comparator Or Baseline | 3,4-dimethoxy analog (<50% preservation using BBr3) |
| Quantified Difference | >48% higher backbone survival rate |
| Conditions | Late-stage global deprotection of peptidomimetic scaffolds |
Enables the successful synthesis of structurally fragile, multi-functional therapeutics that cannot survive harsh Lewis acid treatments.
Efficient solid-phase peptide synthesis (SPPS) requires high precursor concentrations to drive coupling kinetics. The lipophilic benzyl ether significantly enhances the solubility of the amino acid in polar aprotic solvents. The 4-benzyloxy-3-methoxy derivative easily achieves concentrations >0.5 M in DMF [1]. The unprotected phenolic comparator exhibits poor solubility (<0.1 M in DMF) due to strong intermolecular hydrogen bonding, often necessitating the addition of DMSO, which can interfere with coupling efficiency and resin swelling [1].
| Evidence Dimension | Maximum solubility in N,N-Dimethylformamide (DMF) |
| Target Compound Data | >0.5 M |
| Comparator Or Baseline | Unprotected 4-hydroxy-3-methoxyphenylglycine (<0.1 M) |
| Quantified Difference | >5-fold increase in working concentration |
| Conditions | Standard SPPS solvent preparation at 25°C |
Ensures optimal coupling kinetics and prevents line blockages in automated peptide synthesizers, directly impacting manufacturing reproducibility.
Directly leveraging its orthogonal deprotection profile, this compound is the optimal building block for incorporating L-DOPA-like or vanilloid motifs into peptide sequences. The benzyl group remains fully intact during iterative Fmoc/Boc SPPS cycles and is cleanly removed via hydrogenolysis in the final step, preventing premature oxidation of the catechol-like moiety [1].
In the industrial development of novel cephalosporins and penicillins, the 4-benzyloxy-3-methoxy side chain provides critical steric and electronic tuning. Its high solubility and resistance to O-acylation during the coupling to the beta-lactam nucleus ensure high-purity intermediates, significantly reducing downstream purification costs compared to unprotected analogs[2].
For medicinal chemistry programs targeting dopaminergic or adrenergic receptors, the precise 3-methoxy-4-oxy substitution pattern is often essential for receptor affinity. Procuring this specific orthogonally protected building block allows chemists to efficiently construct diverse ligand libraries without the yield-destroying side reactions associated with free phenols[1].